molecular formula C24H24N2O5S B4237542 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4237542
M. Wt: 452.5 g/mol
InChI Key: MQTJAEKSDWJTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986163, is a novel small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HIV-1 infection.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide inhibits HIV-1 replication by binding to the capsid protein and preventing its proper assembly. The capsid protein is essential for the replication of the virus, as it forms the protective shell around the viral genome. By interfering with the assembly of the capsid protein, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. This compound has been shown to reduce viral load in animal models of HIV-1 infection, as well as to inhibit the replication of drug-resistant strains of the virus. N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. This compound has a favorable safety profile and low toxicity, making it suitable for use in animal studies. N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide is also highly specific for the HIV-1 capsid protein, which reduces the risk of off-target effects. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. One potential application of this compound is in the development of new therapies for HIV-1 infection. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide in humans. In addition, further studies are needed to elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide and to identify potential drug targets for this compound. Finally, the development of more potent analogs of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide may improve its effectiveness in laboratory experiments and clinical settings.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in the treatment of HIV-1 infection. In preclinical studies, this compound has been shown to inhibit viral replication by binding to the HIV-1 capsid protein and interfering with its function. N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has also been shown to have a favorable safety profile and low toxicity in animal studies.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c27-24(25-14-17-7-10-22-23(12-17)31-16-30-22)20-6-3-11-26(15-20)32(28,29)21-9-8-18-4-1-2-5-19(18)13-21/h1-2,4-5,7-10,12-13,20H,3,6,11,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJAEKSDWJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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